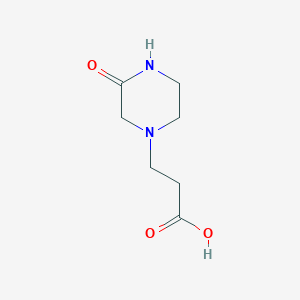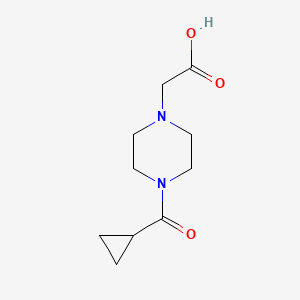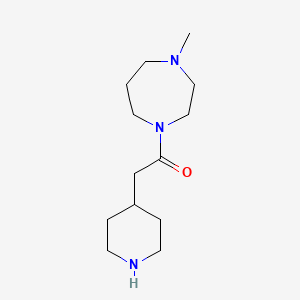
2-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one
Overview
Description
2-chloro-1-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)propan-1-one is a useful research compound. Its molecular formula is C14H16ClNO and its molecular weight is 249.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Crystal Structures : Research on chalcone derivatives, closely related in structural complexity to the compound , focuses on synthesis methods like Claisen-Schmidt condensation reactions. These compounds' crystal structures are analyzed for intermolecular interactions and molecular stability, which could inform the synthesis and application of similar compounds in materials science and pharmaceuticals (Salian et al., 2018).
Catalytic Synthesis and Derivatives
- Palladium-catalyzed Syntheses : Studies on catalytic methods to synthesize heterocyclic derivatives, including dihydropyridinones, offer insights into chemical synthesis routes that could be applicable for manufacturing complex compounds with potential in drug discovery and development (Bacchi et al., 2005).
Spectroscopic and Computational Studies
- Molecular Docking and Antimicrobial Activity : Research on compounds featuring dihydropyridin and pyrazolyl groups, similar to the structure of interest, has explored their molecular docking, spectroscopic properties, and antimicrobial activities. Such studies are critical for understanding the biological activities of novel compounds, potentially guiding the development of new antimicrobials (Sivakumar et al., 2021).
Biological Evaluation and Docking Studies
- Antimicrobial and Anti-inflammatory Activities : Pyrazoline derivatives, structurally related to the compound , have been synthesized and evaluated for their biological activities. Their potential as antimicrobial and anti-inflammatory agents highlights the significance of synthesizing and studying such compounds for therapeutic applications (Ravula et al., 2016).
Quantum Chemical and Topological Analysis
- Spectroscopic and Quantum Chemical Studies : Investigations into the molecular structure, spectroscopic behavior, and quantum chemical aspects of related compounds provide a foundation for understanding the electronic, optical, and reactive properties of novel chemicals, which is essential for their application in various scientific fields (Viji et al., 2020).
Properties
IUPAC Name |
2-chloro-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO/c1-11(15)14(17)16-9-7-13(8-10-16)12-5-3-2-4-6-12/h2-7,11H,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDSMUBKPGMAQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(=CC1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


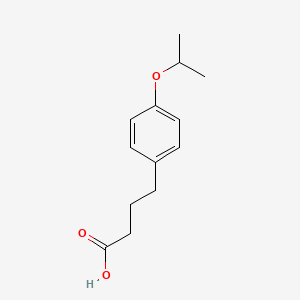
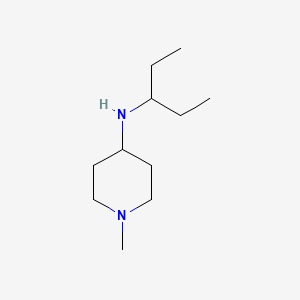
![N-[(2,4-difluorophenyl)methyl]-4-methylcyclohexan-1-amine](/img/structure/B1462427.png)
![2-[Bis(prop-2-en-1-yl)amino]benzoic acid](/img/structure/B1462428.png)
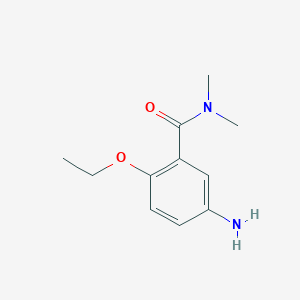


![3-[(2-Ethylbutyl)amino]propanenitrile](/img/structure/B1462434.png)
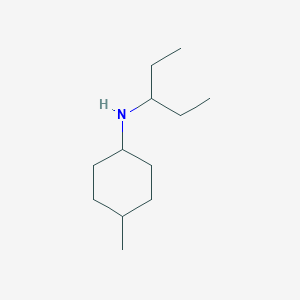
![3-{[(4-Fluoro-2-methylphenyl)amino]methyl}benzonitrile](/img/structure/B1462436.png)
